NOR-6beta-oxycodol
NOR-6beta-oxycodol
nor-6β-Oxycodol (CRM) is a certified reference material that is structurally similar to known opioids. It is a metabolite of oxycodone. This product is intended for research and forensic applications.
nor-6β-Oxycodol is an analytical reference standard categorized as an opioid. It is a metabolite of oxycodone. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications.
nor-6β-Oxycodol is an analytical reference standard categorized as an opioid. It is a metabolite of oxycodone. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications.
Brand Name:
Vulcanchem
CAS No.:
764620-36-2
VCID:
VC0163113
InChI:
InChI=1S/C17H21NO4/c1-21-11-3-2-9-8-12-17(20)5-4-10(19)15-16(17,6-7-18-12)13(9)14(11)22-15/h2-3,10,12,15,18-20H,4-8H2,1H3/t10-,12-,15+,16+,17-/m1/s1
SMILES:
COC1=C2C3=C(CC4C5(C3(CCN4)C(O2)C(CC5)O)O)C=C1
Molecular Formula:
C17H21NO4
Molecular Weight:
303.35 g/mol
NOR-6beta-oxycodol
CAS No.: 764620-36-2
Cat. No.: VC0163113
Molecular Formula: C17H21NO4
Molecular Weight: 303.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | nor-6β-Oxycodol (CRM) is a certified reference material that is structurally similar to known opioids. It is a metabolite of oxycodone. This product is intended for research and forensic applications. nor-6β-Oxycodol is an analytical reference standard categorized as an opioid. It is a metabolite of oxycodone. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications. |
|---|---|
| CAS No. | 764620-36-2 |
| Molecular Formula | C17H21NO4 |
| Molecular Weight | 303.35 g/mol |
| IUPAC Name | (4R,4aS,7R,7aR,12bS)-9-methoxy-2,3,4,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7-diol |
| Standard InChI | InChI=1S/C17H21NO4/c1-21-11-3-2-9-8-12-17(20)5-4-10(19)15-16(17,6-7-18-12)13(9)14(11)22-15/h2-3,10,12,15,18-20H,4-8H2,1H3/t10-,12-,15+,16+,17-/m1/s1 |
| Standard InChI Key | KFWOOLJUSYSBAD-BGMJHJHJSA-N |
| Isomeric SMILES | COC1=C2C3=C(C[C@@H]4[C@]5([C@]3(CCN4)[C@@H](O2)[C@@H](CC5)O)O)C=C1 |
| SMILES | COC1=C2C3=C(CC4C5(C3(CCN4)C(O2)C(CC5)O)O)C=C1 |
| Canonical SMILES | COC1=C2C3=C(CC4C5(C3(CCN4)C(O2)C(CC5)O)O)C=C1 |
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